molecular formula C9H10BrNS B13688069 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine

8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine

Cat. No.: B13688069
M. Wt: 244.15 g/mol
InChI Key: DMXVYWVBUTXUKR-UHFFFAOYSA-N
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Description

8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is a heterocyclic compound that features a bromine atom and a thiazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of a tetrahydrobenzo[f][1,4]thiazepine precursor using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
  • 7-Bromo-3,3-dibutyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide

Comparison: 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity .

Properties

Molecular Formula

C9H10BrNS

Molecular Weight

244.15 g/mol

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1,4-benzothiazepine

InChI

InChI=1S/C9H10BrNS/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11H,3-4,6H2

InChI Key

DMXVYWVBUTXUKR-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(CN1)C=CC(=C2)Br

Origin of Product

United States

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